molecular formula C7H8BrNO B1291409 3-Bromo-2-methoxy-4-methylpyridine CAS No. 717843-51-1

3-Bromo-2-methoxy-4-methylpyridine

Cat. No.: B1291409
CAS No.: 717843-51-1
M. Wt: 202.05 g/mol
InChI Key: UNWSCHYDURCYOR-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-4-methylpyridine: is an organic compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and a methyl group at the fourth position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-methoxy-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that modulates cellular processes such as the release of pro-inflammatory cytokines . The interaction between this compound and p38α mitogen-activated protein kinase results in the inhibition of the kinase’s activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the release of tumor necrosis factor-α and interleukin-1β, which are key pro-inflammatory cytokines . This inhibition can lead to reduced inflammation and altered immune responses in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active site of p38α mitogen-activated protein kinase, resulting in the inhibition of the enzyme’s activity . This binding interaction prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. Additionally, this compound may influence gene expression by altering transcription factor activity and chromatin structure.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its activity . Long-term exposure to this compound has been associated with sustained inhibition of p38α mitogen-activated protein kinase activity, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit p38α mitogen-activated protein kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways influence the bioavailability and activity of this compound, affecting its overall efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound may interact with organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-4-methylpyridine. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the preparation of 2-bromo-3-methoxypyridine, which can be further methylated to obtain this compound. This process involves the use of sodium hydroxide (NaOH) and liquid bromine, followed by methylation using appropriate reagents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2), sodium hydroxide (NaOH)

    Substitution: Organometallic reagents, nucleophiles (amines, thiols)

    Coupling: Boronic acids, palladium catalysts

Major Products Formed

    Substitution: Various substituted pyridine derivatives

    Oxidation: Pyridine N-oxides

    Reduction: Dehalogenated pyridine derivatives

    Coupling: Biaryl compounds

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 3-Bromo-2-methylpyridine
  • 2-Bromo-3-methoxypyridine
  • 4-Bromo-2-methylpyridine

Uniqueness

3-Bromo-2-methoxy-4-methylpyridine is unique due to the specific arrangement of substituents on the pyridine ring. The combination of a bromine atom, methoxy group, and methyl group at distinct positions imparts unique chemical and physical properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-bromo-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWSCHYDURCYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620671
Record name 3-Bromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717843-51-1
Record name 3-Bromo-2-methoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717843-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-bromo-2-chloro-4-methylpyridine (1 g) was added to DMF (5.6 mL). Sodium methoxide (28% solution in methanol, 4.6 mL) was added to the solution, and the mixture was stirred at 100° C. for 12 hours. The reaction mixture was partitioned by adding ethyl acetate and water. The organic layer was dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%) to give the title compound (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-4-methyl-2-pyridone V-b (2.20 g, 11.7 mmol), in DCM (80 mL) was treated with MeI (7.29 mL, 117 mmol) and Ag2CO3 (6.47 g, 23.5 mmol). The flask was stoppered and stirred under argon for 6 days. The mixture was filtered and purified by column chromatography (SiO2, 10% EtOAc in cyclohexane) to afford the desired product V-c as a clear mobile oil (1.83 g, 80%). 1H NMR (300 MHz, CDCl3) δ 7.94 (d, J=5.0 Hz, 1H), 6.77 (d, J=5.1 Hz, 1H), 4.00 (s, 3H), 2.39 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.29 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
6.47 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
80%

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